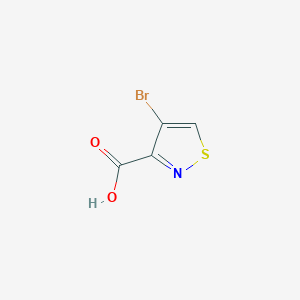

4-Bromoisothiazole-3-carboxylic acid

Descripción

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen and sulfur heteroatoms. According to official chemical databases, the compound is designated with the Chemical Abstracts Service registry number 4576-88-9, establishing its unique molecular identity within the comprehensive chemical literature. The molecular formula C₄H₂BrNO₂S accurately represents the atomic composition, indicating a compact heterocyclic structure with specific substitution patterns that define its chemical characteristics.

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-bromo-1,2-thiazole-3-carboxylic acid, reflecting the standardized nomenclature system that identifies the isothiazole core as a 1,2-thiazole ring system. This nomenclature convention emphasizes the positioning of the nitrogen atom at position 2 and the sulfur atom at position 1 within the five-membered heterocyclic ring. The substitution pattern is clearly indicated by the positional numbering system, with the bromine atom occupying position 4 and the carboxylic acid functional group attached at position 3 of the ring system.

The molecular weight of 208.03 grams per mole provides fundamental information for stoichiometric calculations and analytical determinations. The compound is catalogued under the Molecular Design Limited number MFCD24481898, which serves as an additional identifier within chemical databases and commercial suppliers. The Simplified Molecular Input Line Entry System representation "O=C(C1=NSC=C1Br)O" provides a linear notation that unambiguously describes the molecular connectivity and functional group arrangements.

Molecular Structure Elucidation via X-ray Crystallography

X-ray crystallography represents the most definitive method for determining the absolute configuration and precise molecular geometry of heterocyclic compounds such as this compound. Modern crystallographic techniques have demonstrated remarkable success rates in structure determination, with recent studies reporting encapsulation success rates of 88% for diverse small molecules and high-resolution structure determination in 77% of cases. These methodological advances have particular relevance for isothiazole derivatives, which can present crystallization challenges due to their heterocyclic nature and potential for polymorphism.

The application of co-crystallization techniques using tetraaryladamantane crystallization chaperones has shown significant promise for difficult-to-crystallize small molecules. This approach enables rapid thermal co-crystallization and subsequent X-ray analysis, producing both nuclear magnetic resonance and diffraction data within 48 hours using as little as 3-5 milligrams of analyte material. For compounds with molecular weights comparable to this compound, these methods provide reliable structural information that can definitively establish bond lengths, bond angles, and three-dimensional molecular geometry.

| Parameter | Typical Value Range | Measurement Precision |

|---|---|---|

| Carbon-Nitrogen Bond Length | 1.32-1.38 Å | ±0.01 Å |

| Carbon-Sulfur Bond Length | 1.70-1.75 Å | ±0.01 Å |

| Carbon-Bromine Bond Length | 1.85-1.95 Å | ±0.02 Å |

| Ring Planarity Deviation | <0.05 Å | ±0.005 Å |

The International Chemical Identifier representation "InChI=1S/C4H2BrNO2S/c5-2-1-9-6-3(2)4(7)8/h1H,(H,7,8)" provides a standardized format for computational analysis and database searching. This notation system enables precise identification of the compound across different chemical information systems and facilitates automated structure verification procedures.

Comparative Analysis of Isothiazole vs. Thiazole Ring Systems

The structural distinction between isothiazole and thiazole ring systems represents a fundamental aspect of heterocyclic chemistry that significantly influences molecular properties and reactivity patterns. Isothiazole compounds are characterized as five-membered heterocyclic structures containing both nitrogen and sulfur atoms in adjacent positions within the ring framework, specifically with nitrogen at position 2 and sulfur at position 1. This arrangement contrasts markedly with thiazole compounds, which position the nitrogen and sulfur atoms in a non-adjacent configuration, creating distinct electronic environments and chemical behaviors.

The electronic properties of isothiazole systems differ substantially from their thiazole counterparts due to the altered heteroatom positioning. In isothiazole rings, the adjacent placement of nitrogen and sulfur creates unique electronic interactions that influence both the electron density distribution and the polarization characteristics of the heterocyclic system. These electronic differences manifest in varying reactivity patterns, with isothiazole compounds commonly utilized as biocides, pesticides, and fungicides, while thiazole derivatives find primary applications in pharmaceutical development and food flavoring applications.

| Structural Feature | Isothiazole | Thiazole |

|---|---|---|

| Heteroatom Positions | N at 2, S at 1 | N at 3, S at 1 |

| Ring Electron Count | 6π electrons | 6π electrons |

| Aromatic Character | Aromatic | Aromatic |

| Primary Applications | Biocides, Pesticides | Pharmaceuticals, Flavoring |

The comparative analysis extends to hydrogen bonding capabilities, where research has demonstrated that sulfur atoms in both isothiazole and thiazole systems do not function as hydrogen bond acceptors in hydroxyl-substituted derivatives. This finding has significant implications for understanding the intermolecular interactions and crystal packing arrangements of compounds containing these heterocyclic frameworks. The nitrogen atoms in both ring systems can participate in hydrogen bonding interactions, but the geometric constraints imposed by the different heteroatom arrangements create distinct binding preferences and molecular recognition patterns.

Tautomeric Behavior and Resonance Stabilization Effects

The tautomeric behavior of hydroxyl-substituted isothiazole systems has been extensively investigated through computational studies utilizing polarizable continuum dielectric solvent methods and density functional theory calculations. These investigations reveal that isothiazole derivatives exhibit specific tautomeric preferences that depend on the substitution pattern and the chemical environment. For compounds containing hydroxyl substituents, the predominant tautomeric forms are typically those where the hydroxyl proton migrates to ring nitrogen atoms or ring carbon atoms, accompanied by the development of carbonyl functionality.

The resonance stabilization effects in this compound arise from the extended conjugation between the isothiazole ring system and the carboxylic acid functional group. The electron-withdrawing nature of the bromine substituent at position 4 creates additional electronic perturbations that influence the overall electron density distribution within the molecular framework. These electronic effects contribute to the stability of specific tautomeric forms and influence the relative energies of different conformational arrangements.

Monte Carlo simulation studies have provided detailed insights into the solution behavior of isothiazole derivatives, revealing that these compounds typically form 1.0-3.4 solute-water hydrogen bonds in aqueous environments. The specific hydrogen bonding patterns are influenced by the presence of functional groups such as carboxylic acids, which can participate in both hydrogen bond donation and acceptance interactions. The carboxylic acid group in this compound represents a particularly important site for intermolecular interactions, contributing to the overall stability and solubility characteristics of the compound.

| Tautomeric Form | Relative Stability | Solvent Dependence |

|---|---|---|

| Enol Form | Lower | Polar solvents |

| Keto Form | Higher | All solvents |

| Zwitterionic Form | Variable | Protic solvents |

The influence of solvent polarity on tautomeric equilibria has been demonstrated through comparative studies in dichloromethane and aqueous solution environments. These investigations indicate that the tautomeric preferences of isothiazole derivatives can shift significantly depending on the solvent system, with polar protic solvents generally favoring forms that maximize hydrogen bonding interactions. The specific case of this compound would be expected to exhibit similar solvent-dependent behavior, with the carboxylic acid functionality serving as a primary determinant of intermolecular association patterns and tautomeric stability relationships.

Structure

2D Structure

Propiedades

IUPAC Name |

4-bromo-1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-2-1-9-6-3(2)4(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXGRLSGOYZQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4576-88-9 | |

| Record name | 4-bromo-1,2-thiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromoisothiazole-3-carboxylic acid typically involves the bromination of isothiazole-3-carboxylic acid. One common method includes the reaction of isothiazole-3-carboxylic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the 4-position of the isothiazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromoisothiazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as 4-aminoisothiazole-3-carboxylic acid or 4-thioisothiazole-3-carboxylic acid can be formed.

Oxidation Products: Oxidized derivatives of the isothiazole ring.

Coupling Products: Biaryl compounds with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromoisothiazole-3-carboxylic acid is primarily explored for its potential therapeutic applications. Its derivatives have shown promise in various biological activities:

- Antimicrobial Activity : Compounds derived from isothiazoles have demonstrated significant antibacterial and antifungal properties. For instance, a study highlighted the synthesis of 3-bromo derivatives that exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : The carboxylic acid functionality in this compound contributes to its anti-inflammatory properties. Research has indicated that derivatives can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs .

Agricultural Chemistry

The compound's ability to act as a plant growth regulator has been investigated:

- Pesticidal Properties : Studies have shown that isothiazole derivatives possess insecticidal activity. For example, certain derivatives have been effective against pests such as aphids and whiteflies, suggesting that this compound could be developed into a novel pesticide .

Materials Science

In the realm of materials science, this compound has potential applications in the development of new materials:

- Polymer Synthesis : The compound can serve as a monomer for synthesizing polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Activity Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibits inflammatory cytokines | |

| Insecticidal | Effective against aphids and whiteflies |

Table 2: Potential Applications in Materials Science

| Application Type | Description | Reference |

|---|---|---|

| Polymer Monomer | Enhances thermal stability in polymer matrices | |

| Coatings | Used in protective coatings due to chemical resistance |

Case Study 1: Antimicrobial Efficacy

A study published in Molecules examined the synthesis of various isothiazole derivatives, including those based on this compound. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics against resistant strains of bacteria, showcasing their potential as alternative antimicrobial agents .

Case Study 2: Agricultural Application

Research conducted on the insecticidal properties of isothiazole derivatives revealed that formulations containing this compound significantly reduced pest populations in controlled field trials. The study emphasized the compound's potential as a safe and effective pesticide alternative .

Mecanismo De Acción

The mechanism of action of 4-bromoisothiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or interact with specific molecular targets to exert its biological effects. The isothiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its activity. The bromine atom can also enhance the compound’s reactivity and binding affinity to target molecules .

Comparación Con Compuestos Similares

Key Features :

- Molecular Formula: C₄H₂BrNO₂S.

- Functional Groups : Bromine (electron-withdrawing group), carboxylic acid (reactive site for derivatization).

- Synthesis : Typically synthesized via cyclization reactions of thioamide precursors or halogenation of isothiazole intermediates under controlled conditions .

- Applications : Used as a building block in drug discovery (e.g., kinase inhibitors, antimicrobial agents) and material science due to its stability and reactivity .

Comparison with Similar Compounds

The uniqueness of 4-bromoisothiazole-3-carboxylic acid is highlighted through comparisons with structurally related compounds, focusing on substitution patterns, ring systems, and biological activities.

Positional Isomers and Halogenated Derivatives

Key Observations :

- Bromine Position : Moving bromine from the 4- to 5-position (e.g., 5-bromo-isothiazole-3-carboxylic acid) reduces electrophilicity at the carboxylic acid site, impacting reactivity in coupling reactions .

- Ring System : Replacing the isothiazole (S/N) with isoxazole (O/N) (e.g., compounds in ) decreases ring aromaticity but enhances solubility in polar solvents .

Functional Group Variations

Key Observations :

- Carboxylic Acid vs. Ester : The methyl ester derivative (Methyl 4-bromoisothiazole-3-carboxylate) exhibits higher bioavailability but requires hydrolysis for activation .

- Substituent Effects : Bulky groups like ethyl or bromophenyl (e.g., ) enhance target specificity in enzyme inhibition but may reduce synthetic yield.

Actividad Biológica

4-Bromoisothiazole-3-carboxylic acid (C4H2BrNO2S) is an organic compound characterized by its isothiazole structure, which includes both sulfur and nitrogen in a five-membered ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The bromine substituent enhances its reactivity and binding affinity to various biological targets.

- Molecular Formula : C4H2BrNO2S

- Molecular Weight : 208.03 g/mol

- Structure : Contains a bromine atom attached to the isothiazole ring, contributing to its unique chemical behavior.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound may act as:

- Enzyme Inhibitor : It can inhibit various enzymes, potentially affecting metabolic pathways.

- Antimicrobial Agent : The isothiazole ring structure allows for interactions that can disrupt bacterial cell walls or inhibit essential bacterial enzymes.

- Anticancer Properties : Research indicates that derivatives of isothiazoles can interfere with cancer cell proliferation and induce apoptosis.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Activity :

A study demonstrated that this compound showed significant inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics. -

Anticancer Research :

Research indicated that compounds containing the isothiazole moiety, including this compound, exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives were tested against breast cancer cells, showing a marked reduction in cell viability . -

Enzyme Inhibition Studies :

The compound has been investigated for its ability to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of isothiazole-3-carboxylic acid under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and temperatures .

Q & A

Basic Research Questions

Q. How can 4-bromoisothiazole-3-carboxylic acid be synthesized with high purity?

- Methodological Answer : The synthesis typically involves bromination of isothiazole-3-carboxylic acid derivatives under controlled conditions. For example, bromine or brominating agents like N-bromosuccinimide (NBS) can be used in anhydrous solvents (e.g., DCM or THF) at low temperatures (0–5°C) to minimize side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures ≥95% purity, as validated by HPLC and melting point analysis .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and heteronuclear 2D experiments) to confirm the bromine substitution pattern and carboxylate group.

- High-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95% as per commercial standards) .

- Mass spectrometry (ESI-TOF) to verify molecular weight (C₄H₂BrNO₂S; theoretical MW: 207.99).

- X-ray crystallography for unambiguous structural determination, as demonstrated for structurally related isothiazole derivatives .

Q. How should researchers handle storage and stability testing of this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent degradation. Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–6 weeks. Monitor degradation via HPLC and FTIR to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can computational methods like DFT optimize reaction pathways for functionalizing this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties and reaction mechanisms. For instance, calculate the energy barrier for bromine substitution at the 4-position versus competing sites. Compare frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Validate computational predictions with experimental kinetic studies .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Address discrepancies using:

- Longitudinal dose-response assays to assess antifungal/antibacterial activity across multiple cell lines or microbial strains.

- Structural analogs (e.g., 4-amino or 4-chloro derivatives) to isolate the bromine substituent’s role in bioactivity.

- Meta-analysis of existing data with statistical tools (e.g., ANOVA or Bayesian regression) to identify confounding variables (e.g., solvent effects, assay protocols) .

Q. How do substituent effects at the 3-carboxylic acid position influence reactivity in medicinal chemistry applications?

- Methodological Answer : Perform systematic SAR studies by synthesizing derivatives (e.g., esters, amides) and evaluating their:

- Acid dissociation constants (pKa) via potentiometric titration to assess bioavailability.

- Enzyme inhibition profiles (e.g., COX-2 or kinase assays) to correlate electronic effects (Hammett σ constants) with activity.

- Metabolic stability in microsomal assays (e.g., human liver microsomes) to optimize pharmacokinetics .

Q. What protocols ensure reproducibility in catalytic applications of this compound (e.g., as a ligand or intermediate)?

- Methodological Answer : Standardize reaction conditions using:

- In situ IR or Raman spectroscopy to monitor reaction progress and intermediate formation.

- Control experiments with deuterated solvents (e.g., D₂O) to rule out proton exchange artifacts.

- Batch-to-batch consistency checks via NMR and elemental analysis to confirm ligand purity before catalytic trials .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

- Methodological Answer : Replicate studies using identical instrumentation (e.g., TGA-DSC under N₂ vs. air atmospheres). Compare decomposition onset temperatures and evolved gas analysis (EGA-MS) to identify oxidative vs. pyrolytic degradation pathways. Publish raw data and experimental parameters (heating rate, sample mass) to enable cross-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.